molecular formula C21H18ClFN4O3 B15101439 methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B15101439
M. Wt: 428.8 g/mol
InChI Key: CYAKFCCFNOXIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of imidazopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the imidazopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chloro-2-fluorophenyl group: This is achieved through a substitution reaction using suitable halogenated reagents.

    Coupling with benzoic acid derivative: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine core.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are employed.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazopyridine core.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Polymer Synthesis: Employed in the production of specialized polymers.

    Chemical Sensors: Used in the fabrication of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Shares the benzoate moiety but lacks the imidazopyridine core.

    4-chloro-2-fluorophenyl derivatives: Similar aromatic substitution pattern but different core structures.

Uniqueness

The uniqueness of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate lies in its complex structure, which combines multiple functional groups and aromatic systems, providing a versatile platform for various applications.

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 4-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

CYAKFCCFNOXIMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.